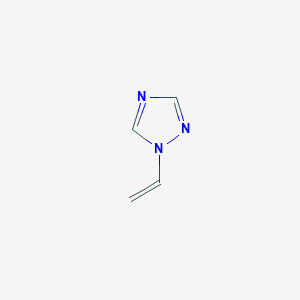

1-Vinyl-1,2,4-triazole

概要

説明

1-Vinyl-1,2,4-triazole is a nitrogen-containing heterocyclic compound with the molecular formula C4H5N3. It is a versatile monomer used in the synthesis of various polymers and copolymers. The compound is known for its high hydrophilicity, solubility in dipolar organic solvents, complexation and quaternization ability, chemical resistance, biocompatibility, and thermal stability .

準備方法

Synthetic Routes and Reaction Conditions: 1-Vinyl-1,2,4-triazole can be synthesized through several methods. One common method involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles . Another method includes the use of alkynes and triazoles promoted by an inorganic base under transition metal-free conditions . Additionally, the compound can be prepared via a three-component reaction of alkynes, TMSN3, and 1,3-diketone in the presence of silver sulfate as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale polymerization processes. The monomer is polymerized to form poly(this compound) and its copolymers, which are used in various applications .

化学反応の分析

Types of Reactions: 1-Vinyl-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced triazole derivatives.

Substitution: The vinyl group allows for substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole compounds with various functional groups.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

1-Vinyl-1,2,4-triazole derivatives have been shown to exhibit notable antimicrobial properties. A study synthesized several derivatives and evaluated their effectiveness against various bacterial and fungal strains. The results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) as low as 0.0002 mM against bacteria like Xanthomonas campestris, outperforming traditional antifungal agents such as ketoconazole and bifonazole . This suggests that this compound can be a promising scaffold for developing new antimicrobial agents.

Nanocomposite Development

The incorporation of this compound into silver nanocomposites has led to materials with enhanced antibacterial activity. These nanocomposites demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria . The polymer matrix not only stabilized the silver nanoparticles but also contributed to the overall antimicrobial effect observed in various experimental setups.

Material Science

Polymerization and Hydrogel Formation

this compound is utilized in the synthesis of poly(this compound) and its copolymers. These polymers exhibit high thermal stability and biocompatibility, making them suitable for biomedical applications such as drug delivery systems and hydrogels . For instance, the introduction of this compound into polysaccharide-based hydrogels has been reported to enhance their antibacterial properties while maintaining their structural integrity .

Surface Modification

Recent studies have shown that this compound monomers can strongly adsorb onto metal surfaces like gold. This property is leveraged in creating functionalized surfaces for various applications including biosensors and catalysis . The strong interaction between the monomer and the metal surface enhances the stability and functionality of the resulting materials.

Environmental Applications

Photocatalytic Activity

Research indicates that composites made from this compound can serve as effective photocatalysts for dye degradation processes in wastewater treatment. These materials demonstrated significant photocatalytic activity under UV light exposure, effectively reducing dye concentrations in aqueous solutions . This application highlights the potential of this compound in addressing environmental pollution.

Data Summary

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of synthesized triazole derivatives, one compound (designated as compound 2h) was found to have superior antifungal activity (MIC: 0.02-0.04 mM) compared to established drugs like ketoconazole. This study involved both in vitro assays and molecular docking simulations to elucidate mechanisms of action .

Case Study 2: Polymer Nanocomposites

A novel silver/poly-1-vinyl-1,2,4-triazole nanocomposite was developed that exhibited significant antimicrobial properties against Escherichia coli and Staphylococcus aureus. The study detailed the synthesis process and evaluated the effectiveness of different concentrations of the nanocomposite against bacterial cultures .

作用機序

The mechanism of action of 1-vinyl-1,2,4-triazole involves its ability to form non-covalent bonds with enzymes and receptors, acting as a hydrogen bond acceptor and donor at the active site of a receptor . This interaction enhances the pharmacological profile of the compound by increasing its solubility and stability . In the case of its nanocomposites, the antimicrobial activity is attributed to the direct polarized destruction of microbial cells by nanosilver .

類似化合物との比較

1-Vinyl-1,2,4-triazole can be compared with other similar compounds such as:

- 1-Vinylimidazole

- 2-Methyl-1-vinylimidazole

- 2-Vinylpyrazine

- 4-Vinylpyridine

Uniqueness: this compound stands out due to its high hydrophilicity, solubility in dipolar organic solvents, and ability to form stable complexes with metal ions. These properties make it particularly useful in the synthesis of functional polymers and nanocomposites .

生物活性

1-Vinyl-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial properties, potential applications in nanotechnology, and recent research findings.

Overview of this compound

This compound is a synthetic heterocyclic compound that exhibits a range of pharmacological properties. Its structure allows for various substitutions that enhance its biological activity. The compound is soluble in water and organic solvents, which facilitates its application in different biological systems.

Antibacterial Activity

The antibacterial properties of this compound and its derivatives have been extensively studied. Research indicates that these compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings

- Antimicrobial Efficacy : Studies have shown that this compound derivatives possess potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example, derivatives have been reported to inhibit strains such as Staphylococcus aureus and Escherichia coli effectively .

- Mechanism of Action : The mechanism behind the antibacterial action often involves the inhibition of bacterial enzymes critical for cell wall synthesis and DNA replication. The presence of the triazole ring enhances binding interactions with bacterial targets .

Comparative Table of Antibacterial Activity

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 0.25 | |

| Triazole Derivative A | E. coli | 0.5 | |

| Triazole Derivative B | Pseudomonas aeruginosa | 0.125 | |

| Ciprofloxacin-Triazole Hybrid | Various | 0.046 |

Nanocomposite Applications

Recent studies have explored the use of this compound in nanocomposite formulations, particularly with silver nanoparticles (AgNPs). These nanocomposites exhibit enhanced antimicrobial properties while maintaining biocompatibility.

Case Study: Silver/Poly-1-Vinyl-1,2,4-Triazole Nanocomposites

A study synthesized silver/poly-1-vinyl-1,2,4-triazole nanocomposites that demonstrated remarkable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The nanocomposite showed no toxicity to mammalian cells (LD50 > 5000 mg/kg), indicating its potential for biomedical applications such as coatings for medical devices .

Pharmacological Properties Beyond Antibacterial Activity

In addition to antibacterial effects, this compound has been implicated in various other biological activities:

特性

IUPAC Name |

1-ethenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUNZCVRYICLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70234-95-6 | |

| Record name | 1H-1,2,4-Triazole, 1-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70234-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60340499 | |

| Record name | 1-Vinyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2764-83-2 | |

| Record name | 1-Vinyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Vinyl-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of poly(1-vinyl-1,2,4-triazole) (PVT) that make it suitable for various applications?

A1: PVT exhibits several advantageous properties, including:* Water solubility: [] This property makes PVT suitable for applications requiring aqueous processing and biocompatibility. [, , ]* Complex formation: The triazole ring in PVT readily forms complexes with metal ions, allowing for the development of metal-containing polymers and nanocomposites. [, , , , , , ]* Thermal stability: [] PVT demonstrates good thermal stability, making it suitable for high-temperature applications like fuel cells. [, , , ]* Film-forming ability: [] PVT can form thin films, which is crucial for applications in membranes and coatings. [, ]

Q2: How is PVT used in proton-conducting membranes, and what makes it advantageous for this application?

A2: PVT is employed as a base polymer in proton-conducting membranes for fuel cells. [, , , , , ] Its triazole rings can be protonated, facilitating proton transport. Moreover, PVT exhibits good film-forming ability and thermal stability, essential for high-temperature fuel cell operation. [, , ]

Q3: What role does this compound play in synthesizing self-healable hydrogels?

A3: this compound can be copolymerized with other monomers, such as N-acryloyl glycinamide, to create supramolecular hydrogels. [] The hydrogen bonding interactions between the triazole rings and other functional groups within the polymer network contribute to the self-healing properties of these hydrogels. []

Q4: How does the incorporation of this compound impact the mechanical properties of materials?

A4: Research indicates that incorporating this compound can enhance the mechanical properties of materials. For instance, cotton fibers grafted with poly(this compound) side chains exhibit increased Young’s modulus, indicating improved stiffness and strength. []

Q5: What makes PVT suitable for heavy metal removal from aqueous solutions?

A5: The triazole rings in PVT act as ligands, effectively binding to heavy metal ions like Cd(II), Hg(II), and Pb(II). This property enables the development of PVT-based materials for water treatment and heavy metal remediation. [, ]

Q6: What are the common methods for synthesizing poly(this compound)?

A6: PVT is typically synthesized via free radical polymerization of this compound using initiators like azobisisobutyronitrile (AIBN). [, , , ] Controlled radical polymerization techniques, like Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization, can also be employed to achieve controlled molecular weight and narrow dispersity. [, ]

Q7: How can the properties of PVT be further tailored for specific applications?

A7: The properties of PVT can be tailored through copolymerization with other monomers. [, , , , , , , , ] For example, copolymerization with fluoroalkyl methacrylates can introduce hydrophobicity, while copolymerization with vinyl acetate can enhance solubility in organic solvents. [, , ]

Q8: What analytical techniques are commonly used to characterize PVT and its derivatives?

A8: Several techniques are employed to characterize PVT and its derivatives:

- Spectroscopy: FTIR and NMR are used to confirm the polymer structure and composition. [, , , , , ]

- Microscopy: SEM and TEM are utilized to visualize the morphology of PVT-based materials, including the size and distribution of nanoparticles in nanocomposites. [, , , , ]

- Thermal Analysis: TGA and DSC provide information about the thermal stability and glass transition temperature of PVT-based materials. [, , , ]

- Elemental Analysis: This technique helps determine the elemental composition of copolymers, providing insights into their structure. [, , ]

Q9: How are metal nanoparticles incorporated into PVT to form nanocomposites?

A9: Metal nanoparticles can be incorporated into PVT using various methods, including:

- In situ reduction: Metal ions are added to a PVT solution and subsequently reduced to form nanoparticles within the polymer matrix. [, , ]

- One-pot synthesis: Metal ions and the this compound monomer are simultaneously subjected to irradiation, leading to the formation of both nanoparticles and the stabilizing PVT matrix. [, ]

Q10: What are the advantages of using PVT as a stabilizing agent for metal nanoparticles?

A10: PVT acts as an effective stabilizing agent for metal nanoparticles due to:

- Coordination ability: The triazole rings in PVT can coordinate with metal atoms on the nanoparticle surface, preventing their aggregation. [, ]

- Water solubility: PVT stabilizes nanoparticles in aqueous solutions, broadening their application potential. [, ]

Q11: What catalytic applications have been explored for PVT-based nanocomposites?

A11: PVT-based nanocomposites have shown promising catalytic activity in reactions like the multicomponent synthesis of 1,2,3-triazoles. [] The catalytic activity is attributed to the synergistic effects between the metal nanoparticles and the supporting PVT matrix. []

Q12: How is computational chemistry employed in understanding the properties and behavior of this compound and its polymers?

A12: Computational chemistry plays a significant role in studying this compound and its polymers. For example:

- Quantum chemical calculations: These calculations are used to investigate the electronic properties, reactivity, and copolymerization behavior of this compound. []

- Molecular dynamics simulations: These simulations provide insights into the structural dynamics, hydrogen bonding interactions, and properties of PVT-based materials. []

- Density functional theory (DFT): This method has been employed to study the interactions between this compound-containing polymers and arsenate anions, shedding light on the mechanism of anion adsorption. []

Q13: What are the potential biomedical applications of PVT-based materials?

A13: PVT-based materials have shown promise in various biomedical applications, including:

- Antimicrobial agents: Silver nanoparticles stabilized by PVT demonstrate potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them attractive for developing new antiseptics and antimicrobial coatings. [, ]

- Drug delivery systems: PVT-based hydrogels with their self-healing and biocompatible properties hold potential for controlled drug delivery applications. []

- Bioimaging: The incorporation of metal nanoparticles, such as gold, into PVT matrices can create materials suitable for bioimaging applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。